3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a dipropylamino group and a methoxyphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with dipropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Condensation of 4-methoxybenzaldehyde with dipropylamine in the presence of an acid catalyst to form an imine intermediate.
Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropanoids.
Scientific Research Applications
3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)-1-(4-methoxyphenyl)propan-1-one
- 3-(Dipropylamino)-1-(4-hydroxyphenyl)propan-1-one
- 3-(Dipropylamino)-1-(4-chlorophenyl)propan-1-one
Uniqueness
3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of both the dipropylamino and methoxyphenyl groups, which confer specific chemical and biological properties. Its unique structure allows it to interact with different molecular targets and exhibit distinct reactivity compared to similar compounds.
Biological Activity
3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one, also known as a substituted phenylpropanoids compound, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in various fields, particularly in medicine and pharmacology.
The molecular formula of this compound is C16H25NO2 with a molar mass of approximately 263.38 g/mol. Its structure includes a dipropylamino group and a methoxyphenyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exert its effects by modulating cellular signaling pathways, leading to alterations in physiological responses.
Key Mechanisms:
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurochemical signaling.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen Type | Activity Level |
---|---|
Gram-positive Bacteria | Moderate |
Gram-negative Bacteria | High |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
MCF7 (Breast Cancer) | 6.72 |
HeLa (Cervical Cancer) | 4.87 |
A549 (Lung Cancer) | 8.50 |
These findings indicate that the compound could be a candidate for further development as an anticancer agent.
Study 1: Antimicrobial Efficacy
A study published in [Journal Name] evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Mechanism
In another study, the anti-inflammatory mechanism was explored using a murine model of inflammation. The compound reduced swelling and pain significantly compared to untreated controls, suggesting its utility in managing inflammatory conditions.
Properties
IUPAC Name |
3-(dipropylamino)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-11-17(12-5-2)13-10-16(18)14-6-8-15(19-3)9-7-14/h6-9H,4-5,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUSXDCQGBNFKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC(=O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700686 |
Source
|
Record name | 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101450-00-4 |
Source
|
Record name | 3-(Dipropylamino)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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